N-ethyl-N,3-diphenylpropanamide
Description
N-Ethyl-N,3-diphenylpropanamide is a tertiary amide characterized by an ethyl group and two phenyl rings attached to the nitrogen and carbonyl-bearing carbon, respectively (Figure 1). Its molecular formula is C₁₇H₁₉NO (molecular weight: 253.34 g/mol). This compound has garnered attention in pharmaceutical and synthetic chemistry due to its structural similarity to opioid analogs, such as β′-phenyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N,3-diphenylpropanamide), a potent synthetic opioid . Synthetically, it can be derived via condensation reactions, such as the reaction of ethyl benzoylacetate with aniline followed by functionalization .
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-ethyl-N,3-diphenylpropanamide |
InChI |
InChI=1S/C17H19NO/c1-2-18(16-11-7-4-8-12-16)17(19)14-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3 |
InChI Key |
JOKKXOONUKIGTG-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues of N-Ethyl-N,3-diphenylpropanamide
Key Differences :
N-Methyl vs. N-Ethyl substitution in β′-phenyl fentanyl increases lipophilicity, enhancing blood-brain barrier penetration and opioid receptor binding .
Functional Group Modifications: The 3-oxo derivative (C₁₅H₁₃NO₂) introduces a ketone group, enabling conjugation reactions for heterocyclic synthesis (e.g., cytotoxic dihydropyridines with IC₅₀ values < 10 μM) .
Complex Derivatives :
- The indole-containing derivative (C₂₇H₂₇N₃O₂) exhibits enhanced bioactivity, with studies suggesting antiproliferative effects in cancer cells .
Data Tables
Table 2: Physicochemical Comparison
| Property | This compound | N-Methyl-N,3-diphenylpropanamide | 3-Oxo-N,3-diphenylpropanamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 253.34 | 239.32 | 239.27 |
| logP (Predicted) | ~4.2 | ~3.8 | ~3.5 |
| Solubility (mg/mL) | <0.1 (DMSO) | <0.1 (DMSO) | 0.5–1.0 (DMSO) |
| Metabolic Stability (t₁/₂) | Moderate (CYP3A4 substrate) | High | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
